3-O-((xylopyranosyl-1-3-xylopyranosyl-1-4-rhamnopyranosyl-1-2)-(rhamnopyranosyl-1-4)-glucopyranosyl) 3-O-((xylopyranosyl-1-3-xylopyranosyl-1-4-rhamnopyranosyl-1-2)-(rhamnopyranosyl-1-4)-glucopyranosyl)
Brand Name: Vulcanchem
CAS No.: 141258-70-0
VCID: VC0124167
InChI: InChI=1S/C58H94O26/c1-22-34(64)39(69)42(72)49(77-22)82-44-38(68)28(19-59)79-51(46(44)84-50-45(83-48-41(71)37(67)27(61)21-76-48)43(35(65)23(2)78-50)81-47-40(70)36(66)26(60)20-75-47)80-33-13-14-55(7)29(54(33,5)6)12-15-56(8)30(55)11-10-24-25-16-53(3,4)31(62)18-58(25,52(73)74)32(63)17-57(24,56)9/h10,22-23,25-51,59-72H,11-21H2,1-9H3,(H,73,74)/t22-,23-,25+,26+,27+,28+,29?,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42+,43+,44-,45+,46+,47+,48+,49-,50-,51+,55-,56+,57+,58+/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(CO5)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CC=C9C8(CC(C1(C9CC(C(C1)O)(C)C)C(=O)O)O)C)C)C)CO)O)O)O)O
Molecular Formula: C58H94O26
Molecular Weight: 1207.3 g/mol

3-O-((xylopyranosyl-1-3-xylopyranosyl-1-4-rhamnopyranosyl-1-2)-(rhamnopyranosyl-1-4)-glucopyranosyl)

CAS No.: 141258-70-0

Main Products

VCID: VC0124167

Molecular Formula: C58H94O26

Molecular Weight: 1207.3 g/mol

3-O-((xylopyranosyl-1-3-xylopyranosyl-1-4-rhamnopyranosyl-1-2)-(rhamnopyranosyl-1-4)-glucopyranosyl) - 141258-70-0

CAS No. 141258-70-0
Product Name 3-O-((xylopyranosyl-1-3-xylopyranosyl-1-4-rhamnopyranosyl-1-2)-(rhamnopyranosyl-1-4)-glucopyranosyl)
Molecular Formula C58H94O26
Molecular Weight 1207.3 g/mol
IUPAC Name (3S,4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-3,5-dihydroxy-10-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C58H94O26/c1-22-34(64)39(69)42(72)49(77-22)82-44-38(68)28(19-59)79-51(46(44)84-50-45(83-48-41(71)37(67)27(61)21-76-48)43(35(65)23(2)78-50)81-47-40(70)36(66)26(60)20-75-47)80-33-13-14-55(7)29(54(33,5)6)12-15-56(8)30(55)11-10-24-25-16-53(3,4)31(62)18-58(25,52(73)74)32(63)17-57(24,56)9/h10,22-23,25-51,59-72H,11-21H2,1-9H3,(H,73,74)/t22-,23-,25+,26+,27+,28+,29?,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42+,43+,44-,45+,46+,47+,48+,49-,50-,51+,55-,56+,57+,58+/m0/s1
Standard InChIKey SWYCLLUDXGWZGU-WWEOOWPQSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O[C@@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O[C@H]6CC[C@@]7([C@H]8CC=C9[C@H]1CC([C@H](C[C@@]1([C@@H](C[C@]9([C@@]8(CCC7C6(C)C)C)C)O)C(=O)O)O)(C)C)C)CO)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(CO5)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CC=C9C8(CC(C1(C9CC(C(C1)O)(C)C)C(=O)O)O)C)C)C)CO)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(CO5)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CC=C9C8(CC(C1(C9CC(C(C1)O)(C)C)C(=O)O)O)C)C)C)CO)O)O)O)O
Synonyms 3-O-((xylopyranosyl-1-3-xylopyranosyl-1-4-rhamnopyranosyl-1-2)-(rhamnopyranosyl-1-4)-glucopyranosyl)-3,16-trihydroxyolean-12-en-28-oic acid
PubChem Compound 197447
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator